molecular formula C6H2Cl2F3NO B2381251 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol CAS No. 109919-33-7

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B2381251
CAS No.: 109919-33-7
M. Wt: 231.98
InChI Key: FJMCMQWRXXMLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL are largely determined by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is an important pyridine derivative used in the synthesis of pesticides. The processes of synthesizing this compound have been extensively reviewed, highlighting its significance in agrochemicals (Lu Xin-xin, 2006).
  • A study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explores the chemical transformations and mechanisms involved, indicating the compound's role in complex chemical processes (Mi Zhi-yuan, 2010).

Molecular Structure and Analysis

  • Research on the 35Cl nuclear quadrupole resonance spectra of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds (where X includes OH) provides insights into the molecular structure and electron distribution, aiding in understanding the compound's physical and chemical properties (M. Redshaw & W. J. Orville-Thomas, 1979).
  • The spectroscopic and structural characterization of the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, a compound related to 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL, sheds light on the behavior of these compounds in various chemical environments (M. S. Chernov'yants et al., 2011).

Applications in Organic Synthesis

  • The compound has been utilized in the expeditious microwave-assisted synthesis of novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues, demonstrating its utility in developing new chemical entities (A. Jha & T. Atchuta Ramarao, 2017).
  • Its role in the synthesis of 7-amino-1,4-dihydro-4-oxo-6-(trifluoromethyl)-1,8-naphthyridines highlights its versatility in creating complex organic molecules with potential applications in various fields (A. Bridges & J. P. Sanchez, 1990).

Other Applications

  • The compound is also used in the development and scaling up of palladium-catalyzed alkoxycarbonylation of chloropyridines, indicating its importance in industrial chemical processes (R. Crettaz et al., 2001).
  • It contributes to the study of direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, offering insights into the manipulation of such compounds for various applications (M. Schlosser & Marc Marull, 2003).

Safety and Hazards

3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is harmful by inhalation, in contact with skin, and if swallowed . It is also classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Sens. 1 .

Future Directions

The demand for 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCMQWRXXMLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.